molecular formula C10H6N2O2 B14398251 2-Diazonio-4-hydroxynaphthalen-1-olate CAS No. 88429-08-7

2-Diazonio-4-hydroxynaphthalen-1-olate

Cat. No.: B14398251
CAS No.: 88429-08-7
M. Wt: 186.17 g/mol
InChI Key: VKJKYTKFQIVETB-UHFFFAOYSA-N
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Description

2-Diazonio-4-hydroxynaphthalen-1-olate is a diazonium compound derived from naphthalene. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of a diazonium group (-N₂⁺) and a hydroxyl group (-OH) attached to a naphthalene ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-4-hydroxynaphthalen-1-olate typically involves the diazotization of 4-aminonaphthol. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthol. The diazotization reaction is then carried out by treating 4-aminonaphthol with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-4-hydroxynaphthalen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents under acidic conditions.

    Azo Coupling: Phenols or aromatic amines in alkaline conditions are used for coupling reactions.

    Reduction: Sodium sulfite or stannous chloride in acidic conditions can be used for reduction.

Major Products Formed

    Substitution Products: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.

    Azo Dyes: Various azo compounds with vibrant colors.

    Aminonaphthalenes: Formed through reduction reactions.

Scientific Research Applications

2-Diazonio-4-hydroxynaphthalen-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-4-hydroxynaphthalen-1-olate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of different products. The diazonium group is a good leaving group, facilitating nucleophilic substitution reactions. In azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

2-Diazonio-4-hydroxynaphthalen-1-olate can be compared with other diazonium compounds and naphthalene derivatives:

    Similar Compounds: 1,4-Diazonio-2-naphthol, 2-Diazonio-1-naphthol, and 2-Diazonio-3-hydroxynaphthalene.

    Uniqueness: The presence of both diazonium and hydroxyl groups on the naphthalene ring makes it highly reactive and versatile in various chemical reactions. Its ability to form stable azo compounds and participate in diverse substitution reactions sets it apart from other similar compounds.

Properties

CAS No.

88429-08-7

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-diazonio-4-hydroxynaphthalen-1-olate

InChI

InChI=1S/C10H6N2O2/c11-12-8-5-9(13)6-3-1-2-4-7(6)10(8)14/h1-5,11H

InChI Key

VKJKYTKFQIVETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)O

Origin of Product

United States

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